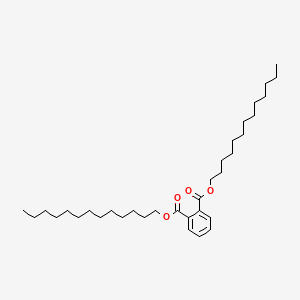

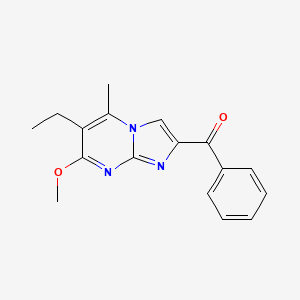

![molecular formula C41H77NO4 B1670856 [3-(ジメチルアミノ)-2-オクタデセ-9-エノイルオキシプロピル] オクタデセ-9-エノエート CAS No. 127512-29-2](/img/structure/B1670856.png)

[3-(ジメチルアミノ)-2-オクタデセ-9-エノイルオキシプロピル] オクタデセ-9-エノエート

概要

説明

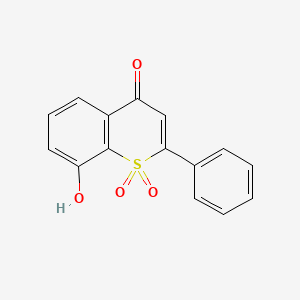

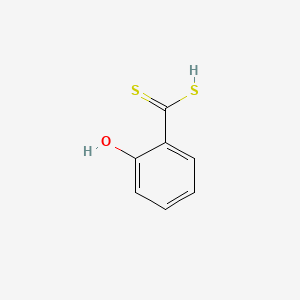

“[3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate” is a complex organic compound . It contains a total of 133 bonds, including 52 non-H bonds, 6 multiple bonds, 40 rotatable bonds, 6 double bonds, 2 esters (aliphatic), 1 secondary amide (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 tertiary amine (aliphatic) .

Synthesis Analysis

The synthesis of similar compounds has been studied in the context of copolymerization of amine-containing monomers . The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Molecular Structure Analysis

The molecular structure of “[3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate” is complex, with a variety of bond types present . High-quality images and the structure datafile of this compound based on a decent quantum chemical calculation have been prepared .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature .科学的研究の応用

リポソーム成分

DODAPは、カチオン性脂質であり、イオン化することができます。 リポソームの脂質成分です 。リポソームは、薬物を封入できる小さな球状のベシクルであり、薬物送達ビヒクルとして製薬用途で頻繁に使用されています。

siRNA封入

DODAPは、siRNAの封入に使用できます 。小干渉RNA(siRNA)は、特定の遺伝子の発現を阻害できるRNAの一種です。siRNAをリポソームに封入すると、その安定性が向上し、標的細胞への送達が向上します。

免疫刺激性化学療法薬の送達

DODAPは、免疫刺激性化学療法薬のin vitroおよびin vivoでの送達に使用できます 。これらの薬物は、免疫系を刺激し、がんとの戦いを強化することができます。

炎症と免疫研究

DODAPは、炎症と免疫研究の分野で使用されています 。これにより、科学者は免疫系がさまざまな刺激にどのように反応するか、および炎症をどのように制御または軽減できるかを理解することができます。

遺伝子送達

参考文献によると 、DODAPは非ウイルス性遺伝子送達ベクターの開発に使用されています。これは、遺伝子治療(病気の発症の原因となる欠陥遺伝子を修正する技術)で潜在的に使用できます。

標的薬物送達

いくつかの研究では、DODAPを標的薬物送達に使用できることが示されています 。 たとえば、ある研究では、DODAPを含むリポソームが腫瘍血管を標的化できることが実証されており、これはがん治療における潜在的な用途を示唆しています .

Safety and Hazards

将来の方向性

The future directions for the study of “[3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, amine-containing organo-soluble (meth)acrylic copolymers are effective dispersant viscosity modifiers for lubricating oils .

作用機序

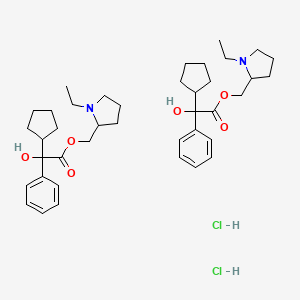

Target of Action

DMAE-EE is a cationic amphiphile . It is being studied for its potential role in preparing liposomes for interaction with artificial and biological membranes and cellular transfection techniques . The primary targets of DMAE-EE are the negatively charged molecules, such as DNA and RNA, which it readily absorbs .

Mode of Action

DMAE-EE forms stable cationic liposomes in solution . These liposomes absorb DNA and other negatively charged organic compounds . The DNA-laden liposomes can then be added directly to cell culture medium, where they combine with the cell membrane and release their payload into the cell .

Biochemical Pathways

. This process can affect various cellular pathways, depending on the nature of the introduced genetic material.

Result of Action

The result of DMAE-EE’s action is the successful transfection of cells with foreign DNA or RNA . This can lead to various molecular and cellular effects, depending on the nature of the introduced genetic material.

Action Environment

The action, efficacy, and stability of DMAE-EE can be influenced by various environmental factors. For instance, it is known to be light sensitive and hydroscopic . Therefore, it should be stored at -15 to -25°C under an inert atmosphere .

特性

IUPAC Name |

[3-(dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H77NO4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-38-39(37-42(3)4)46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,39H,5-18,23-38H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDLOCKCVISJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H77NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400693 | |

| Record name | 1,2-DIOLEOYLOXY-3-(DIMETHYLAMINO)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127512-29-2 | |

| Record name | 1,2-DIOLEOYLOXY-3-(DIMETHYLAMINO)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。